Structural Differentiation: Cinnamamide α,β-Unsaturation vs. Saturated Amide Side Chains at the 7-Position
At the molecular structure level, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide (target; CAS 1207061-81-1; C₂₅H₂₂N₂O₂; MW 382.5) is distinguished from the 7-position butyramide congener (comparator; CAS 1040661-09-3; C₂₀H₂₂N₂O₂; MW 322.4) by the presence of a styryl (Ph–CH=CH–) group in place of an n-propyl chain . This substitution introduces an α,β-unsaturated carbonyl electrophilic center and increases the heavy atom count (29 vs. 24) and rotational bond count, yielding a larger, more polarizable, and conformationally distinct ligand surface .
| Evidence Dimension | Molecular structure – presence of α,β-unsaturated carbonyl and extended π-system at the 7-position amide |
|---|---|
| Target Compound Data | Cinnamamide: C₂₅H₂₂N₂O₂; MW 382.5; contains E- configured styryl olefin conjugated to the amide carbonyl |
| Comparator Or Baseline | Butyramide (CAS 1040661-09-3): C₂₀H₂₂N₂O₂; MW 322.4; saturated n-propyl amide, no olefin or extended conjugation |
| Quantified Difference | ΔMW = +60.1 Da; Δheavy atom count = +5; presence vs. absence of an electrophilic Michael acceptor site and a phenyl ring in the side chain |
| Conditions | Structural comparison based on publicly available molecular formula and supplier-provided IUPAC nomenclature; no biological assay data available for either compound . |
Why This Matters
For researchers requiring a 7-amido-tetrahydroquinoline with an electrophilic warhead for covalent probe design or a conjugated fluorophore-like π-system for binding assays, the cinnamamide variant provides functionality that saturated alkyl amide analogs cannot supply.
